molecular formula C38H30Si2 B3112172 1,2-Bis(triphenylsilyl)acetylene CAS No. 18821-93-7

1,2-Bis(triphenylsilyl)acetylene

Cat. No. B3112172
CAS RN: 18821-93-7
M. Wt: 542.8 g/mol
InChI Key: LMFGRWGBGANJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(triphenylsilyl)acetylene is a chemical compound that has been widely studied for its unique properties and potential applications in various fields of science. It is a member of the acetylene family and is known for its ability to form stable triple bonds with other elements.

Scientific Research Applications

Thermo-oxidative Stability Improvement

1,2-Bis(triphenylsilyl)acetylene has been studied for its potential to improve the thermo-oxidative stability of acetylenic aromatic compounds. A study by Cheng et al. (2016) synthesized 1,2-bis(4-trimethylsilylethynylphenyl)-carborane (CBTMS) and found it exhibited extremely thermo-oxidatively stable properties. This was determined through thermogravimetric analysis (TGA), demonstrating its potential in high-temperature applications (Cheng et al., 2016).

Synthesis of Symmetrical Diarylalkynes

Cummins (1994) presented a method for synthesizing symmetrical diarylalkynes using bis(tributylstannyl)acetylene, offering a safer and more convenient alternative compared to traditional methods involving acetylene. This demonstrates the utility of 1,2-bis(triphenylsilyl)acetylene derivatives in organic synthesis (Cummins, 1994).

Silylcupration and Synthesis of Vinylsilanes

Fleming, Newton, and Roessler (1981) explored the silylcupration of acetylenes, including the use of bis(dimethylphenylsilyl)copper-lithium to react with various alkynes, leading to the synthesis of vinylsilanes. This study highlights the role of silicon-based compounds in organic synthesis and their potential for creating diverse organic products (Fleming, Newton, & Roessler, 1981).

Catalysis in Polymerization

Lunzer et al. (1999) investigated the catalytic activities of bis(trimethylsilyl)acetylene complexes in the dehydrocoupling polymerization of various 1,2-disubstituted hydrodisilanes. Their study provided insights into the polymerization processes and the potential applications of these complexes in polymer science (Lunzer et al., 1999).

Ethylene Polymerization Catalysis

Carrick et al. (1972) explored the use of bis(triphenylsilyl) chromate as an active catalyst for ethylene polymerization, indicating its potential in the field of industrial polymer production. The study showed that this compound could be a promising catalyst for producing a variety of polymers with different molecular weights (Carrick et al., 1972).

properties

IUPAC Name

triphenyl(2-triphenylsilylethynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30Si2/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFGRWGBGANJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(triphenylsilyl)acetylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(triphenylsilyl)acetylene
Reactant of Route 2
1,2-Bis(triphenylsilyl)acetylene
Reactant of Route 3
1,2-Bis(triphenylsilyl)acetylene
Reactant of Route 4
1,2-Bis(triphenylsilyl)acetylene
Reactant of Route 5
1,2-Bis(triphenylsilyl)acetylene
Reactant of Route 6
1,2-Bis(triphenylsilyl)acetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.